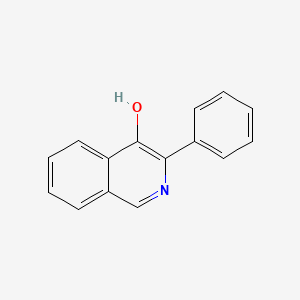

4-Isoquinolinol, 3-phenyl-

Description

Significance of Isoquinoline (B145761) Core Structures in Chemical Biology and Medicinal Chemistry

The isoquinoline framework, consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone in the development of new pharmaceuticals. Its structural features, including its planar and aromatic nature, allow for diverse chemical modifications and interactions with biological targets. nih.govfiveable.me This versatility has led to the discovery of isoquinoline-based compounds with a wide spectrum of pharmacological activities.

The significance of the isoquinoline core is underscored by its presence in numerous clinically used drugs and compounds under investigation for various diseases. nih.govresearchgate.net These include treatments for cancer, infectious diseases, neurological disorders, and cardiovascular conditions. nih.gov The ability of the isoquinoline nucleus to interact with enzymes and receptors is a key factor in its therapeutic relevance. fiveable.meontosight.ai

The research interest in isoquinolines is not new, with traditional synthesis methods like the Pictet-Spengler and Bischler-Napieralski reactions being well-established. nih.govrsc.orgpharmaguideline.com However, modern synthetic chemistry continues to evolve, with new and more efficient methods for constructing and functionalizing the isoquinoline skeleton being developed. nih.govrsc.orgorganic-chemistry.org These advancements open up new avenues for creating novel isoquinoline derivatives with enhanced biological activities. nih.gov

Overview of Substituted Isoquinolines as Research Subjects

The strategic placement of various substituents on the isoquinoline core can dramatically influence its biological activity. frontiersin.orgnih.gov Researchers actively explore how different functional groups at various positions of the isoquinoline ring impact its pharmacological profile. For instance, substitutions at the C-1, C-3, and C-4 positions have been shown to be particularly important for modulating the compound's properties. nih.govfrontiersin.org

The introduction of substituents can enhance a compound's potency, selectivity, and pharmacokinetic properties. nuph.edu.ua For example, studies have shown that C-1 substituted tetrahydroisoquinolines exhibit antimycobacterial activity. frontiersin.org Similarly, the addition of different groups to the isoquinoline ring has been explored to develop inhibitors of enzymes like tumor necrosis factor alpha (TNFα). nih.gov The synthesis of highly substituted isoquinolines is an active area of research, with various catalytic methods being employed to create a diverse library of compounds for biological screening. rsc.orgnih.gov

Specific Focus on 3-Phenyl-4-Isoquinolinol and Related Structural Motifs

Within the vast family of isoquinolines, 3-phenyl-4-isoquinolinol represents a specific structural motif with notable research interest. The presence of a phenyl group at the 3-position and a hydroxyl group at the 4-position imparts distinct chemical and biological characteristics. The 3-phenylisoquinoline (B1583570) scaffold is a flexible subunit found in the core structure of several biologically active natural products. nih.gov

Research into 3-phenyl-4-isoquinolinol and its derivatives often involves exploring their potential as therapeutic agents. For example, derivatives of 3-phenylisoquinoline have been synthesized and evaluated for their antibacterial activity against multidrug-resistant bacteria. nih.gov Furthermore, the introduction of organochalcogen atoms (sulfur, selenium, tellurium) at the 4-position of the 3-phenylisoquinoline core has been investigated to create compounds with potential neuroprotective and antidepressant-like activities. researchgate.netgrafiati.com The synthesis of these and other related structures, such as 4-(3-thienyl)isoquinoline, often utilizes modern synthetic techniques like Suzuki-Miyaura coupling and various cyclization strategies.

Structure

3D Structure

Properties

CAS No. |

51787-73-6 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-phenylisoquinolin-4-ol |

InChI |

InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)10-16-14(15)11-6-2-1-3-7-11/h1-10,17H |

InChI Key |

WUIGIGFXTANGLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Core 4-Isoquinolinol, 3-phenyl- and Analogue Synthesis

The synthesis of the 3-phenyl-4-isoquinolinol scaffold can be achieved through several distinct pathways, each offering unique advantages in terms of substrate scope, efficiency, and stereocontrol. These methods range from classic multi-step procedures to modern catalytic reactions.

Multi-step Organic Synthesis Approaches

Traditional methods for constructing the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, represent foundational multi-step approaches. nih.govquimicaorganica.org These strategies typically involve the formation of a key intermediate followed by a cyclization step to build the heterocyclic ring system.

The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide using a Lewis acid like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline (B110456). acs.orgnih.govresearchgate.net This intermediate can then be dehydrogenated using a catalyst such as palladium on carbon to yield the aromatic isoquinoline ring. nih.gov To achieve the 3-phenyl-4-isoquinolinol structure, a suitably substituted β-phenylethylamide precursor would be required.

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organic-chemistry.orgorganic-chemistry.org Subsequent oxidation is necessary to furnish the aromatic isoquinoline. The selection of a phenyl-substituted aldehyde would be crucial for installing the 3-phenyl group.

These classical methods, while robust, often require harsh conditions and multiple discrete steps, including intermediate isolation and subsequent functional group manipulation to arrive at the final 3-phenyl-4-isoquinolinol target. nih.gov

Intramolecular Cyclodehydration Reactions

Intramolecular cyclodehydration is a key transformation in many isoquinoline syntheses, most notably the Bischler-Napieralski reaction. nih.govacs.org This approach relies on the cyclization of an N-acyl-β-phenylethylamine. The reaction is typically promoted by strong dehydrating agents or Lewis acids.

The process begins with the acylation of a β-phenylethylamine with a benzoyl derivative to introduce the precursor to the 3-phenyl group. The resulting amide is then subjected to cyclodehydration. Reagents like phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) are commonly employed to facilitate this ring-closing step. nih.govwikipedia.org The reaction proceeds through an electrophilic aromatic substitution mechanism, where the activated amide cyclizes onto the electron-rich aromatic ring to form a 3,4-dihydroisoquinoline intermediate. researchgate.net A final oxidation step is then required to aromatize the ring and yield the isoquinoline core. The hydroxyl group at the 4-position would typically be incorporated into the starting phenylethylamine or introduced in a subsequent step.

| Reaction | Starting Material | Key Reagents | Intermediate | Product |

| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅, Tf₂O | 3,4-dihydroisoquinoline | Isoquinoline |

Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis

A more contemporary and powerful method for constructing highly substituted isoquinolines is the Larock isoquinoline synthesis. acs.org This palladium-catalyzed reaction provides a direct route to 3,4-disubstituted isoquinolines. acs.orgnih.gov The methodology involves the cross-coupling of N-tert-butyl-o-(1-alkynyl)benzaldimines with various organic halides. nih.govnih.gov

The synthesis of the starting imine is achieved in two steps from a 2-bromobenzaldehyde, first via a Sonogashira coupling with a terminal alkyne (like phenylacetylene (B144264) to introduce the 3-phenyl group), followed by condensation with tert-butylamine. acs.org The subsequent palladium-catalyzed annulation with an aryl or vinyl halide installs a substituent at the 4-position. nih.govnih.gov While this method is highly efficient for generating diverse 3,4-disubstituted isoquinolines, the direct synthesis of 4-isoquinolinol would require the use of a coupling partner that allows for the subsequent introduction of a hydroxyl group. A recent advancement has been the development of an asymmetric version of the Larock synthesis, enabling the creation of axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

| Catalyst System | Starting Materials | Key Features | Yields |

| Pd(OAc)₂ / Chiral Ligand | o-(1-alkynyl)benzaldimine, Organic Halide | Asymmetric synthesis, Access to axially chiral isoquinolines | Up to 98% acs.org |

| Pd(OAc)₂ / PPh₃ | o-(1-alkynyl)benzaldimine, Internal Alkyne | Good to excellent yields for aryl/alkenyl alkynes | Varies nih.gov |

Direct Condensation of o-Tolualdehyde Imines with Nitriles

A transition-metal-free approach allows for the synthesis of 3-aryl isoquinolines through the direct condensation of imines derived from 2-methyl-arylaldehydes with benzonitriles. organic-chemistry.org This method is operationally simple and practical.

The reaction is promoted by a combination of strong bases, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and cesium carbonate (Cs₂CO₃). The proposed mechanism involves the deprotonation of the methyl group of the o-tolualdehyde imine to form a benzylic anion. This anion then acts as a nucleophile, attacking the carbon atom of the benzonitrile. The subsequent cyclization and aromatization sequence yields the 3-phenylisoquinoline (B1583570) product. This method directly installs the phenyl group at the C-3 position of the isoquinoline core. To obtain the target 4-isoquinolinol, a starting o-tolualdehyde with a precursor to the hydroxyl group at the appropriate position would be necessary.

Henry Reaction and Subsequent Reductive Amination Pathways

A plausible, though less direct, pathway to the 3-phenyl-4-isoquinolinol core involves the strategic use of the Henry reaction followed by reductive cyclization. The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. d-nb.infobeilstein-journals.org

In a hypothetical route, an appropriately substituted o-formylbenzaldehyde could react with phenylnitromethane in a Henry reaction to form a β-nitro alcohol. This intermediate can be dehydrated to a nitrostyrene (B7858105) derivative. The crucial step would then be a reductive cyclization of the nitro group and the alkene. nih.govmdpi.com The reduction of the nitro group to an amine, followed by intramolecular cyclization onto the aldehyde (or a derivative), would form the heterocyclic ring. This sequence would construct the tetrahydroisoquinoline skeleton, which could then be oxidized to the final aromatic isoquinoline. This pathway offers a way to build the core structure from simple starting materials, with the stereochemistry of the hydroxyl and phenyl groups being potentially controllable during the initial Henry reaction.

| Reaction Step | Description | Key Intermediates |

| Henry Reaction | C-C bond formation between an aldehyde and a nitroalkane. | β-nitro alcohol |

| Dehydration | Elimination of water to form a nitroalkene. | Nitrostyrene derivative |

| Reductive Cyclization | Reduction of the nitro group and intramolecular cyclization. | Tetrahydroisoquinoline |

| Aromatization | Oxidation to the final aromatic product. | Isoquinoline |

Oxone-Promoted Selenocyclization Reactions

Recent methodologies have employed Oxone as an oxidant to promote the electrophilic cyclization of o-alkynyl benzaldehyde (B42025) oximes with diorganoyl diselenides. This reaction provides a route to 4-(organoselanyl)isoquinoline N-oxides. researchgate.net

This process involves an intramolecular 6-endo-dig cyclization, where an electrophilic selenium species, generated in situ from the diselenide and Oxone, attacks the alkyne. The nitrogen of the oxime then acts as an intramolecular nucleophile, leading to the formation of the isoquinoline N-oxide ring with a selanyl (B1231334) group at the C-4 position. While this method does not directly yield the 4-isoquinolinol, it provides a functionalized isoquinoline at the desired position. The conversion of the 4-selanyl group to a 4-hydroxyl group and the reduction of the N-oxide would be necessary subsequent steps to arrive at the target compound. The reaction is notable for its use of a green oxidant and often proceeds under mild conditions, such as ultrasound irradiation. nih.gov

| Reaction Type | Substrates | Reagents | Product Type |

| Selenocyclization | o-alkynyl benzaldehyde oxime, Diorganoyl diselenide | Oxone | 4-(organoselanyl)isoquinoline N-oxide |

Derivatization and Functionalization Strategies

The 3-phenyl-4-isoquinolinol core structure serves as a template for the introduction of various functional groups and for the construction of more complex molecular architectures. These modifications are instrumental in exploring the chemical space around this privileged scaffold.

Introduction of Chalcogenyl Groups (e.g., selenophenyl, phenylthio, phenyltelluro)

The introduction of organochalcogen moieties, particularly at the 4-position of the isoquinoline ring, has been a subject of significant interest. These modifications can influence the electronic properties and biological activities of the parent molecule. The direct introduction of selenophenyl, phenylthio, and phenyltelluro groups onto the 3-phenyl-4-isoquinolinol backbone has been achieved, leading to a series of 4-organochalcogen-isoquinoline derivatives. researchgate.net

Examples of such derivatives include:

3-phenyl-4-(phenylthio)isoquinoline researchgate.net

3-phenyl-4-(phenylseleno)isoquinoline researchgate.net

3-phenyl-4-(phenyltelluro)isoquinoline researchgate.net

Furthermore, substituted arylselanyl groups have been incorporated, yielding compounds such as 3-phenyl-4-(p-tolylselanyl)isoquinoline-2-oxide and 3-phenyl-4-((3-(trifluoromethyl)phenyl)selanyl)isoquinoline-2-oxide. nih.gov The synthesis of these selenium-decorated N-oxide isoquinolines can be accomplished through the selenocyclization of o-alkynyl benzaldehyde oximes using benzeneseleninic acid derivatives. nih.gov This method allows for the thermal generation of electrophilic selenium species in situ. nih.gov

A notable transformation of these Se-decorated N-oxide isoquinolines involves their reaction with MsCl in water to yield 3-phenyl-4-(phenylselanyl)isoquinolin-1(2H)-one. nih.gov

Table 1: Examples of 3-Phenyl-4-isoquinolinol Derivatives with Chalcogenyl Groups

| Compound Name | Molecular Formula | Reference |

| 3-phenyl-4-(phenylthio)isoquinoline | C21H15NS | researchgate.net |

| 3-phenyl-4-(phenylseleno)isoquinoline | C21H15NSe | researchgate.net |

| 3-phenyl-4-(phenyltelluro)isoquinoline | C21H15NTe | researchgate.net |

| 3-phenyl-4-(p-tolylselanyl)isoquinoline-2-oxide | C22H17NOSe | nih.gov |

| 3-phenyl-4-((3-(trifluoromethyl)phenyl)selanyl)isoquinoline-2-oxide | C22H14F3NOSe | nih.gov |

| 3-phenyl-4-(phenylselanyl)isoquinolin-1(2H)-one | C21H15NOSe | nih.gov |

Carboxamide Derivative Synthesis

The synthesis of carboxamide derivatives of isoquinolines is a common strategy to explore their structure-activity relationships. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been prepared. nih.gov The general synthetic route involves the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with various isocyanates in the presence of triethylamine (B128534) in dry tetrahydrofuran. nih.gov While this example pertains to a dihydroisoquinoline, the fundamental reaction of an amine with an isocyanate to form a carboxamide is a widely applicable synthetic transformation.

The synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has also been reported, highlighting the versatility of the carboxamide functional group in heterocyclic chemistry. semanticscholar.org

Annulation Reactions for Polycyclic Systems (e.g., pyrazolo[3,4-c]isoquinolines)

Annulation reactions provide a powerful tool for the construction of fused polycyclic systems, thereby expanding the structural diversity of isoquinoline derivatives. A notable example is the synthesis of pyrazolo[3,4-c]isoquinoline derivatives. researchgate.netresearchgate.net One approach involves the reaction of 4-aryl-5-aminopyrazoles with aryl or heteroaryl aldehydes in strong acidic media, such as trifluoroacetic or formic acid. researchgate.net This reaction proceeds through an initial azomethine derivative that undergoes cyclization, akin to a Pictet-Spengler condensation, to form an intermediate 4,5-dihydroisoquinoline which then dehydrates to yield the final pyrazolo[3,4-c]isoquinoline. researchgate.net

Another strategy for synthesizing 3H-pyrazolo[3,4-c]isoquinolines involves a cascade imination/intramolecular decarboxylative coupling between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes. For pyrazole-based substrates, a Pd-Cu bimetallic system is often required for optimal yields.

Furthermore, Rh(III)-catalyzed [4+2] annulation of 1-phenyl-3,4-dihydroisoquinolines with alkynes in ethanol (B145695) has been demonstrated as an efficient method to construct tetracyclic isoquinolinium salts. rsc.org

Quaternary Ammonium (B1175870) Derivatives

The nitrogen atom of the isoquinoline ring can be readily quaternized to form quaternary ammonium derivatives. This modification introduces a permanent positive charge, which can significantly alter the physicochemical properties of the molecule. For instance, 3-phenylisoquinoline derivatives have been converted to their N-methyl quaternary ammonium counterparts by treatment with methyl iodide. nih.gov This reaction is typically carried out at elevated temperatures in a sealed tube. nih.gov The formation of these quaternary salts is a common derivatization strategy in medicinal chemistry to enhance water solubility and biological activity. nih.gov

N-Oxide Formation

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation can be achieved using various oxidizing agents. For example, the synthesis of selenium-decorated N-oxide isoquinolines has been reported, where the N-oxide functionality is an integral part of the target molecules. nih.gov An intermolecular, Rh(III)-catalyzed cyclization of oximes and diazo compounds can also lead to the formation of isoquinoline N-oxides under mild conditions. organic-chemistry.org This reaction proceeds through a tandem C-H activation, cyclization, and condensation sequence. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. chemrxiv.org For 4-Isoquinolinol, 3-phenyl- (molecular formula C₁₅H₁₁NO), the molecular weight is approximately 221.26 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺•): A prominent peak at a mass-to-charge ratio (m/z) of 221, corresponding to the intact molecule with one electron removed.

Fragmentation Pattern: The molecular ion would undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. For instance, the fragmentation of phenol (B47542) often involves the loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da). researchgate.net Similar fragmentation might be expected here, alongside cleavages characteristic of the isoquinoline (B145761) core.

A table of potential major fragments is shown below.

| m/z Value | Possible Fragment Identity |

| 221 | [C₁₅H₁₁NO]⁺• (Molecular Ion) |

| 193 | [M - CO]⁺• |

| 192 | [M - CHO]⁺ |

| 165 | [C₁₃H₉]⁺ (Loss of CO and HCN) |

Note: This table is illustrative, based on the compound's structure and common fragmentation patterns of related compounds. Specific experimental data was not available in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

For 4-Isoquinolinol, 3-phenyl-, research has shown that it exists in the hydroxy (-OH) form in nonpolar organic solvents. The IR spectrum exhibits a splitting of the O-H stretching band (νOH), which is attributed to the presence of S-cis and S-trans conformers based on the orientation of the hydroxyl group relative to the phenyl ring. tubitak.gov.trfnasjournals.com In the cis conformation, an intramolecular hydrogen bond can form between the hydroxyl proton and the π-electron system of the phenyl ring. tubitak.gov.trfnasjournals.com

The characteristic absorption bands expected in the IR spectrum are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H Stretch (broad, potentially split) | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 1620 - 1580 | C=C and C=N Stretch | Aromatic/Heteroaromatic Rings |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Rings |

| ~1200 | C-O Stretch | Phenolic C-O |

| 900 - 675 | C-H Bending (out-of-plane) | Aromatic Rings |

Source for general ranges:. Specific data for the split O-H band from tubitak.gov.trfnasjournals.com.

X-ray Crystallography for Solid-State Molecular Geometry

While specific crystallographic data for 4-Isoquinolinol, 3-phenyl- has not been reported in the searched literature, the technique would provide invaluable information, including:

Molecular Conformation: It would confirm the planarity of the isoquinoline and phenyl rings. A key parameter would be the dihedral angle between the isoquinoline ring system and the phenyl ring at the C3 position.

Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other in the solid state, such as through hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic rings. semanticscholar.org

A table illustrating the type of data obtained from an X-ray crystallography experiment is provided below.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Dihedral Angles | Conformational information |

Note: This table describes the type of data generated by the technique, as a specific crystal structure for this compound was not found.

Fluorescence Spectroscopy for Molecular Interaction Studies

Fluorescence spectroscopy is a powerful tool for investigating the molecular interactions of "4-Isoquinolinol, 3-phenyl-" and related isoquinoline derivatives. The intrinsic fluorescence of these compounds can be modulated by their environment and interactions with other molecules, providing valuable insights into binding events and structural dynamics.

The photophysical properties, including fluorescence quantum yield (Φfl), are significantly influenced by the molecular structure. For instance, studies on various isoquinoline derivatives have shown that structural rigidity can enhance fluorescence. A higher quantum yield is often observed in structures with restricted rotation, as this minimizes non-radiative decay pathways. mdpi.com For example, coupling a four-membered lactam ring to the isoquinoline core has been shown to increase the quantum yield due to the resulting structural stabilization. mdpi.com

The protonation state of the isoquinoline nitrogen also plays a critical role in its fluorescence properties. Protonation can lead to a significant enhancement of fluorescence intensity. rsc.org This phenomenon is particularly pronounced with strong acids, where the formation of a cationic species can lead to a substantial increase in fluorescence. rsc.org The study of these changes upon protonation can be used to understand the compound's behavior in different pH environments and its potential as a fluorescent sensor.

Furthermore, the interaction of isoquinoline derivatives with metal ions can be explored using fluorescence spectroscopy. For example, some benzimidazo[2,1-a]benz[de]isoquinoline-7-one derivatives have demonstrated potential as fluorescent sensors for Cu2+ ions through fluorescence enhancement. researchgate.net This suggests that "4-Isoquinolinol, 3-phenyl-" could potentially be investigated for similar sensing applications.

Interactive Table: Photophysical Properties of Selected Isoquinoline Derivatives.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φfl) |

|---|---|---|---|

| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | - | 0.963 |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | - | - |

Data sourced from studies on related isoquinoline derivatives to illustrate general principles. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing "4-Isoquinolinol, 3-phenyl-" by analyzing its electronic transitions. researchgate.net The absorption of UV or visible light promotes electrons from a ground state to a higher energy state, resulting in a characteristic spectrum. bioglobax.com These spectra, while often broad, are valuable for quantitative analysis and can aid in the identification of the compound. bioglobax.com

The UV-Vis spectrum of an isoquinoline derivative is influenced by its molecular structure, including the presence of chromophores and auxochromes. For "4-Isoquinolinol, 3-phenyl-", the isoquinoline and phenyl rings constitute the primary chromophores. Electronic transitions such as π → π* and n → π* are typically observed. elte.hu The position and intensity of the absorption bands can be affected by substituents on the aromatic rings. For instance, the presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. mdpi.com

Studies on related compounds have shown that isoquinoline derivatives absorb in the near-ultraviolet range. mdpi.com For example, N-(4-substituted-phenyl)-3-aminoisoquinoline derivatives exhibit absorption maxima between 302 nm and 350 nm. mdpi.com The solvent environment can also influence the UV-Vis spectrum. researchgate.net

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is an important parameter determined by UV-Vis spectroscopy. elte.hu For instance, 1-(isoquinolin-3-yl)imidazolidin-2-one has been reported to have a molar extinction coefficient of 5083 M⁻¹cm⁻¹. mdpi.comnih.gov

Interactive Table: UV-Vis Absorption Data for Selected Isoquinoline Derivatives.

| Compound | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| N-phenyl-3-aminoisoquinoline | 302 | - |

| N-(4-methoxyphenyl)-3-aminoisoquinoline | 344 | - |

| N-(4-nitrophenyl)-3-aminoisoquinoline | 350 | - |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | - | 5083 |

Data sourced from studies on related isoquinoline derivatives to illustrate general principles. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of "4-Isoquinolinol, 3-phenyl-". sci-hub.se This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. scribd.com For isoquinoline alkaloids and their derivatives, reversed-phase HPLC is a commonly employed mode. researchgate.net

In a typical HPLC analysis of an isoquinoline derivative, a C18 or phenyl-based column might be used as the stationary phase. researchgate.netsci-hub.se The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsci-hub.se A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the target compound from any impurities or related substances. researchgate.net

The detection of "4-Isoquinolinol, 3-phenyl-" as it elutes from the column is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity of the sample is then assessed by examining the resulting chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity compound, while the presence of additional peaks suggests the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity.

The development of an HPLC method for "4-Isoquinolinol, 3-phenyl-" would involve optimizing various parameters, including the choice of column, mobile phase composition, flow rate, and detector settings, to ensure a robust and reliable analysis. scribd.com Validation of the method would be necessary to demonstrate its accuracy, precision, and linearity. researchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is instrumental in elucidating the binding mode and predicting the affinity of compounds like 3-phenyl-isoquinoline derivatives.

Research on related isoquinoline (B145761) and quinoline (B57606) structures has demonstrated the utility of molecular docking in identifying potential biological targets and understanding key interactions. For instance, docking studies on 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have successfully predicted their binding mode to tubulin, helping to explain their tubulin polymerization inhibitory activity. nih.gov Similarly, derivatives of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide were docked into the phosphatidylinositol 3-kinase (PI3Kα) binding site, revealing engagement with key amino acid residues. mdpi.com

The general process involves preparing the 3D structures of both the ligand (e.g., 4-Isoquinolinol, 3-phenyl-) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the most favorable score indicating the most likely binding mode. mdpi.commdpi.com These studies can rationalize the structure-activity relationships (SAR) of synthesized compounds and predict the plausible binding modes for novel derivatives within active sites, such as that of cyclooxygenase-2 (COX-2). researchgate.net

Table 1: Examples of Molecular Docking Applications for Isoquinoline-Related Scaffolds This table is interactive. Click on the headers to sort.

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 1-phenyl-3,4-dihydroisoquinolines | Tubulin | Predicted binding mode explained structure-activity relationships for antitumor activity. | nih.gov |

| N-phenyl-quinolone-carboxamides | PI3Kα | Derivatives occupied the binding site and engaged with key residues. | mdpi.com |

| Isoquinoline derivatives | COX-2 | Predicted plausible binding modes to rationalize anti-inflammatory activity. | researchgate.net |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein. mdpi.com

For quinoline-3-carboxamide (B1254982) derivatives, MD simulations have been used to establish the stability of their interactions with various kinases. mdpi.com By simulating the complex in a solvated environment over a period (e.g., 100 nanoseconds), researchers can observe whether the key interactions identified in docking are maintained. mdpi.com Analysis of parameters such as the root-mean-square deviation (RMSD) of the protein and ligand can confirm the stability of the complex; a stable trajectory suggests a reliable binding mode. mdpi.comresearcher.life This approach helps to refine docking results and provides a deeper understanding of the dynamic nature of the ligand-protein interaction, which is crucial for assessing the viability of a potential drug candidate. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict a variety of molecular properties, including electronic, spectroscopic, and thermodynamic parameters, for compounds based on the isoquinoline scaffold. researchgate.netmdpi.comresearchgate.net

DFT calculations are used to determine the electronic properties of molecules like 4-Isoquinolinol, 3-phenyl-. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. nih.gov The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govwuxibiology.com

For the parent isoquinoline molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 3.78 eV, indicating its stability. researchgate.net Introducing substituents, such as the phenyl group in 4-Isoquinolinol, 3-phenyl-, can significantly influence these electronic properties by altering the electron density distribution across the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) is another important descriptor calculated via DFT. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net This information is vital for understanding intermolecular interactions, including hydrogen bonding and receptor recognition. researchgate.net

Table 2: Calculated Electronic Properties of Isoquinoline and Related Compounds This table is interactive. Click on the headers to sort.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |

|---|---|---|---|---|---|

| Isoquinoline | -5.581 | 1.801 | 3.78 | DFT/B3LYP | researchgate.net |

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/6-31+G(d,p) | scirp.org |

| 4-bromoanilinium perchlorate | -7.273 | -3.169 | 4.104 | B3LYP/6-311++(d,p) | mdpi.com |

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) can be performed with high accuracy. researchgate.netnih.govscispace.com

By calculating the harmonic vibrational frequencies, researchers can assign the observed bands in experimental IR and Raman spectra to specific molecular vibrations. researchgate.netscispace.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts, aiding in the structural elucidation of complex molecules. nih.gov Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, providing theoretical UV-Vis spectra that help interpret experimental absorption data. researchgate.netnih.gov For the parent isoquinoline and quinoline molecules, DFT has been used to calculate their IR and UV-Vis spectra, showing good agreement with experimental findings. researchgate.netscirp.org

DFT can also be used to calculate various thermodynamic properties of molecules at a given temperature and pressure. researchgate.net These properties, including standard enthalpy of formation (ΔfH°), standard free energy of formation (ΔfG°), heat capacity (Cp), and entropy (S), are derived from the vibrational frequency calculations. scirp.orgresearchgate.net Such data are essential for understanding the stability and reactivity of compounds under different conditions. For instance, the thermodynamic parameters for the parent isoquinoline molecule have been calculated using DFT, providing a baseline for understanding how substitutions affect these properties. researchgate.net

Table 3: Calculated Thermodynamic Properties of Isoquinoline at 298.15 K This table is interactive. Click on the headers to sort.

| Property | Units | Calculated Value | Reference |

|---|---|---|---|

| Zero-point vibrational energy | kcal/mol | 82.26 | researchgate.net |

| Enthalpy | kcal/mol | 87.56 | researchgate.net |

| Gibbs Free Energy | kcal/mol | 60.32 | researchgate.net |

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. mdpi.com Computational approaches, particularly quantitative structure-activity relationship (QSAR) models, are pivotal in this field. nih.govresearchgate.net QSAR models mathematically correlate molecular descriptors (physicochemical, electronic, or steric properties) with observed biological activity. mdpi.com

For isoquinoline analogs, computational SAR studies have been instrumental. For example, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been used to build predictive models for 1-phenyl-tetrahydroisoquinolines as dopamine (B1211576) D1 antagonists. nih.gov These models help identify which steric and electrostatic fields around the molecule are crucial for high receptor affinity. nih.gov

By analyzing a series of related compounds, these computational approaches can identify key pharmacophoric features—the essential spatial arrangement of atoms or functional groups required for biological activity. psu.edu Distance comparisons between proposed pharmacophoric atoms (e.g., nitrogen atoms, hydroxyl groups, phenyl ring centroids) can be highly correlated with biological activity, guiding the design of more potent analogs. psu.edunih.gov These in silico SAR studies provide a rational framework for optimizing lead compounds, such as those based on the 4-Isoquinolinol, 3-phenyl- scaffold, for improved efficacy and selectivity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk candidates and reduce late-stage attrition. Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters before a compound is synthesized, guiding the selection and optimization of promising molecules. For the compound 4-Isoquinolinol, 3-phenyl-, various physicochemical and pharmacokinetic properties can be predicted using established computational models and software.

These predictions are typically based on the molecule's structure and rely on quantitative structure-activity relationship (QSAR) models and other algorithms trained on large datasets of experimentally determined properties. Key parameters evaluated often include those related to Lipinski's "Rule of Five," which assesses the druglikeness of a molecule for oral administration. Other important predicted properties include aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450s.

Table 1: Predicted Physicochemical and ADME Properties of 4-Isoquinolinol, 3-phenyl-

| Property | Predicted Value | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 221.26 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.15 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | 42.36 Ų | Suggests good cell permeability (<140 Ų) |

| Aqueous Solubility | Moderately soluble | A key factor for absorption |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system |

| P-glycoprotein (P-gp) Substrate | No | Lower potential for efflux from cells |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 inhibitor | No | Lower potential for drug-drug interactions |

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |

| Druglikeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates a high probability of good bioavailability |

Note: The data in this table is generated based on established computational models and should be considered as predictive. Experimental validation is required for confirmation.

The predicted profile suggests that 4-Isoquinolinol, 3-phenyl- possesses favorable drug-like characteristics. Its compliance with Lipinski's Rule of Five, predicted high gastrointestinal absorption, and good bioavailability score indicate its potential as an orally administered therapeutic agent. However, the predicted inhibition of several cytochrome P450 enzymes suggests a potential for drug-drug interactions, a factor that would require careful consideration and experimental evaluation in further studies.

Mechanistic Studies through Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of isoquinoline derivatives, including 4-Isoquinolinol, 3-phenyl-, computational methods can be employed to study reaction pathways, identify intermediates, and determine the structures and energies of transition states.

The synthesis of the 3-phenylisoquinoline (B1583570) core can be envisioned through classical methods such as the Bischler-Napieralski or Pomeranz-Fritsch reactions. The Bischler-Napieralski reaction, for instance, involves the acid-catalyzed cyclization of a β-arylethylamide. Computational modeling of this reaction would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) on the potential energy surface that connects the reactant and the product (or intermediate). The TS is a first-order saddle point, representing the highest energy barrier along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product.

While a specific computational study detailing the transition state analysis for the synthesis of 4-Isoquinolinol, 3-phenyl- is not available in the provided search results, the principles of computational mechanistic studies are well-established. For a reaction like the Bischler-Napieralski cyclization, density functional theory (DFT) is a commonly used computational method to investigate the mechanism. Such studies can clarify the role of the acid catalyst, the nature of the key intermediates (such as a nitrilium ion), and the factors that control the regioselectivity of the cyclization. These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to complex molecules like 4-Isoquinolinol, 3-phenyl-.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition

Research has identified 4-Isoquinolinol, 3-phenyl- as a potent and selective inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.

MAO-A and MAO-B Selectivity: Studies have demonstrated that 4-Isoquinolinol, 3-phenyl- exhibits a strong preference for the MAO-A isoform over the MAO-B isoform. The compound displayed a half-maximal inhibitory concentration (IC₅₀) of 0.0067 µM against human MAO-A, while its IC₅₀ against human MAO-B was found to be 2.50 µM. This significant difference in inhibitory concentration results in a high selectivity index (SI) of 373 for MAO-A, indicating a pronounced selective inhibition of this particular isoform. The inhibition of MAO-A is considered a key mechanism for antidepressant effects.

Reversibility of Inhibition: The mechanism of MAO-A inhibition by 4-Isoquinolinol, 3-phenyl- has been characterized as reversible. Dialysis experiments involving a mixture of the enzyme and the inhibitor showed a substantial recovery of MAO-A activity, which is characteristic of reversible inhibitors. This reversibility suggests that the compound does not form a permanent covalent bond with the enzyme, a feature that can be advantageous in therapeutic applications.

| Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Nature of Inhibition |

|---|---|---|---|

| MAO-A (human) | 0.0067 | 373 | Reversible |

| MAO-B (human) | 2.50 | - |

Cholinesterase (ChE) Inhibition

The inhibitory potential of 4-Isoquinolinol, 3-phenyl- has also been evaluated against cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases.

Acetylcholinesterase and Butyrylcholinesterase: The compound was tested for its ability to inhibit both acetylcholinesterase (AChE) from electric eels and butyrylcholinesterase (BChE) from equine serum. It demonstrated weak inhibitory activity against both enzymes. The IC₅₀ value for AChE was recorded as 51.2 µM, while for BChE, it was 65.4 µM. These findings indicate a low and non-selective inhibitory effect on cholinesterases.

| Enzyme | Source | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Electric Eel | 51.2 |

| Butyrylcholinesterase (BChE) | Equine Serum | 65.4 |

Urease Inhibition

In a broader screening of its enzymatic activity, 4-Isoquinolinol, 3-phenyl- was assessed for its effect on urease, a bacterial enzyme. The compound showed moderate inhibitory activity against urease from Bacillus pasteurii, with an IC₅₀ value of 21.4 µM.

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition

The inhibitory effect of 4-Isoquinolinol, 3-phenyl- on leucine aminopeptidase (LAP), a proteolytic enzyme, was investigated. The compound was found to be inactive against this enzyme, showing only 6% inhibition at a concentration of 100 µM.

Phosphodiesterase (PDE) Inhibition

The compound's activity against phosphodiesterase 4 (PDE-4), an enzyme involved in inflammatory pathways, was also examined. 4-Isoquinolinol, 3-phenyl- demonstrated no significant inhibitory activity, with only 9% inhibition observed at a concentration of 100 µM.

Carbonic Anhydrase (CA) Inhibition

In the same broad-spectrum screening, 4-Isoquinolinol, 3-phenyl- was tested against carbonic anhydrase II. The results indicated that the compound is inactive as an inhibitor of this enzyme, showing a mere 1% inhibition at a 100 µM concentration.

| Enzyme | Source | IC₅₀ (µM) | % Inhibition @ 100 µM |

|---|---|---|---|

| Urease | Bacillus pasteurii | 21.4 | - |

| Leucine Aminopeptidase (LAP) | - | - | 6% |

| Phosphodiesterase 4 (PDE-4) | - | - | 9% |

| Carbonic Anhydrase II (CA-II) | - | - | 1% |

Bacterial Cell Division Protein FtsZ Targeting and GTPase Activity Modulation

Research into the antibacterial properties of 3-phenylisoquinoline (B1583570) derivatives has identified the bacterial cell division protein FtsZ as a key therapeutic target. nih.govnih.gov FtsZ is a crucial protein in microbial cytokinesis, forming a polymeric Z-ring structure that is essential for bacterial viability. nih.gov The disruption of this process presents a promising avenue for the development of novel antibiotics.

Studies on structurally related 3-phenylisoquinoline and 3-phenylisoquinolinium derivatives have demonstrated their ability to bind to Staphylococcus aureus FtsZ (SaFtsZ). nih.govnih.gov This binding interaction has been shown to stabilize the FtsZ polymers, which in turn leads to an inhibition of the protein's GTPase activity. nih.gov The modulation of GTPase activity is a critical aspect of FtsZ function, and its inhibition disrupts the dynamic instability of the Z-ring, ultimately leading to a failure in cell division. nih.gov While these studies were conducted on closely related derivatives, they provide a strong indication of the likely mechanism of action for 4-Isoquinolinol, 3-phenyl-.

Antimicrobial Mechanism Investigations (e.g., against Staphylococcus aureus, Enterococcus faecalis)

The investigation into the antimicrobial action of 3-phenylisoquinoline derivatives has revealed significant activity against Gram-positive bacteria, including clinically relevant strains of Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.com This includes activity against multidrug-resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.govnih.gov

The primary mechanism of antimicrobial action is attributed to the targeting of the FtsZ protein, as detailed in the previous section. nih.gov By stabilizing FtsZ polymers and inhibiting GTPase activity, these compounds effectively halt bacterial cell division. nih.gov The antibacterial potency of these derivatives has been observed to be influenced by their structural characteristics, such as the presence of a basic substituent at the 1-position of the isoquinoline (B145761) ring, which is associated with enhanced activity. nih.gov

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Guanidino derivative (10a) | S. aureus (MSSA) | 1-8 µg/mL |

| 1-Guanidino derivative (10a) | S. aureus (MRSA) | 1-8 µg/mL |

| 1-Guanidino derivative (10a) | E. faecalis (VSE) | 1-8 µg/mL |

| 1-Guanidino derivative (10a) | E. faecalis (VRE) | 1-8 µg/mL |

Antioxidant Activity Mechanisms

While specific studies on the antioxidant activity of 4-Isoquinolinol, 3-phenyl- are not extensively documented in the reviewed literature, the antioxidant potential of phenolic and quinoline-based compounds is well-established. nih.govnih.govmdpi.com The presence of a hydroxyl group on the isoquinoline ring of 4-Isoquinolinol, 3-phenyl- suggests that it may exhibit antioxidant properties through several mechanisms.

Modulation of Neurotransmitter Systems (e.g., Dopaminergic System Contribution)

The interaction of isoquinoline derivatives with neurotransmitter systems, particularly the dopaminergic system, has been an area of interest in neuropharmacology. nih.govacs.org Certain isoquinoline derivatives are structurally related to endogenous compounds and have been investigated for their potential to act as neurotoxins or modulators of dopaminergic neurons. nih.gov These compounds can be synthesized in the human brain and have the ability to cross the blood-brain barrier. nih.gov

The mechanisms by which some isoquinoline derivatives exert their effects on the dopaminergic system include accumulation in dopaminergic nerve terminals via the dopamine (B1211576) re-uptake system and inhibition of mitochondrial complex I (NADH ubiquinone reductase). nih.gov While the direct effects of 4-Isoquinolinol, 3-phenyl- on the dopaminergic system have not been specifically detailed, the structural similarities to other studied isoquinolines suggest a potential for interaction. However, it is important to note that the affinity for the dopamine transporter and the ability to induce neurotoxicity can vary significantly among different isoquinoline derivatives. researchgate.net

Investigation of Cellular Mechanisms of Action (e.g., Cell Cycle Analysis, Apoptosis Induction)

The anticancer potential of isoquinoline derivatives has been linked to their ability to induce cell cycle arrest and apoptosis in tumor cells. researchgate.netresearchgate.netnih.gov Studies on various isoquinoline-containing compounds have demonstrated their capacity to interfere with the normal progression of the cell cycle, often leading to an accumulation of cells in specific phases such as G1 or G2/M. researchgate.netnih.gov

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Molecular Architectures

The isoquinoline (B145761) core is a prominent feature in a vast number of naturally occurring alkaloids and pharmacologically active compounds. Consequently, 4-Isoquinolinol, 3-phenyl- serves as a crucial building block for the synthesis of more complex and biologically significant molecules. clockss.orgajgreenchem.com Its structure is a subunit within the frameworks of various alkaloids. nih.gov

The development of synthetic methods to access diverse isoquinoline derivatives is an active area of research. For instance, Rh(III)-catalyzed reactions have been employed to construct pyrano and isoquinoline derivatives with notable optical properties. mdpi.com Furthermore, transformations of the triflate (OTf) derivatives of isoquinolines, such as through Suzuki and Sonogashira cross-coupling reactions, demonstrate the utility of this scaffold in creating a variety of substituted isoquinoline-containing compounds. mdpi.com These reactions highlight the versatility of the isoquinoline ring system in generating complex molecular architectures.

The synthesis of isoquinoline alkaloids often involves the construction of the core isoquinoline structure, which can then be further elaborated. clockss.org The presence of the hydroxyl group and the phenyl ring in 4-Isoquinolinol, 3-phenyl- provides two distinct points for functionalization, enabling the synthesis of a wide array of derivatives.

Development of Novel Ligands for Homogeneous Catalysis

The nitrogen atom within the isoquinoline ring of 4-Isoquinolinol, 3-phenyl- possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is exploited in the development of novel ligands for homogeneous catalysis. The synthesis of substituted isoquinoline ligands has been a subject of study for their applications in catalysis. grafiati.com

Isoquinoline derivatives can act as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in catalysis. amerigoscientific.com The coordination of isoquinoline derivatives with metal ions is a key step in the formation of these catalytic materials. amerigoscientific.com While direct studies on 4-Isoquinolinol, 3-phenyl- as a ligand for homogeneous catalysis are not extensively detailed, the broader class of isoquinoline derivatives shows significant promise in this area. ajgreenchem.com

Integration into Metal-Organic Frameworks (MOFs) and Other Porous Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. d-nb.infonih.gov The tunable nature of their pores and high surface areas make them suitable for applications in gas storage, separation, and catalysis. d-nb.infonih.gov Isoquinoline derivatives are utilized as organic linkers in the synthesis of MOFs. amerigoscientific.com

The synthesis of MOFs can be achieved through various methods, including solvothermal, microwave-assisted, and electrochemical techniques. d-nb.infoeeer.org The choice of organic linker is crucial in determining the properties of the resulting MOF. nih.gov The functional groups on the linker, such as the hydroxyl group in 4-Isoquinolinol, 3-phenyl-, can influence the framework's properties and potential for post-synthetic modification. nih.govmdpi.com This modification allows for the introduction of new functionalities into the MOF after its initial synthesis. nih.gov Porous molecular crystals can also be formed through a combination of weak hydrogen bonds and dispersion interactions, offering another avenue for creating porous materials from organic molecules. rsc.org

Exploration in Conductive and Optical Materials

Isoquinoline derivatives have been investigated for their potential in creating advanced materials with unique electrical and optical properties. amerigoscientific.com The aromatic nature of the isoquinoline ring system contributes to its potential use in conductive materials. amerigoscientific.com

The photophysical properties of isoquinoline derivatives have been a subject of interest. Studies on related compounds, such as dihydrothieno[2,3-c]isoquinolines, have shown promising luminescence properties. acs.org The fluorescence characteristics of isoquinoline derivatives can be tuned by altering the substituents on the isoquinoline core. mdpi.combohrium.com For example, the introduction of different functional groups can lead to shifts in absorption and emission wavelengths and affect the fluorescence quantum yield. mdpi.com Some isoquinoline derivatives exhibit high fluorescence quantum yields, suggesting their potential application in functional materials and biosensors. bohrium.comnih.gov The development of pyrano and isoquinoline derivatives with good optical properties has been achieved through rhodium-catalyzed reactions. mdpi.com

Precursors for Dyes and Pigments

The chromophoric nature of the isoquinoline scaffold makes it a valuable precursor for the synthesis of dyes and pigments. wikipedia.orgatamanchemicals.com Isoquinoline derivatives are used in the manufacturing of various colorants. wikipedia.orgatamanchemicals.com For example, Quinoline (B57606) Yellow is an isoquinoline derivative used as a yellow dye. amerigoscientific.com

The synthesis of azo dyes often involves the coupling of a diazotized amine with a coupling component. Isoquinoline derivatives can serve as either the diazo component or the coupling component in these reactions. The resulting azo dyes can exhibit a range of colors, and their properties can be fine-tuned by modifying the substituents on the isoquinoline ring. The stability of these dyes to light, heat, and chemical degradation is an important factor for their application in textiles and other materials. amerigoscientific.com The synthesis of monoazo disperse dyes based on isoquinoline derivatives has been reported, demonstrating their utility in creating colorants for fabrics. ajol.info

Utility as Solvents and Corrosion Inhibitors

Isoquinoline and its derivatives have found applications as solvents for the extraction of resins and terpenes. wikipedia.orgatamanchemicals.com Their ability to dissolve various organic compounds makes them useful in certain industrial processes.

A significant application of isoquinoline derivatives is in the field of corrosion inhibition. wikipedia.orgatamanchemicals.com These compounds can effectively protect metals, particularly steel, from corrosion in acidic environments. researchgate.netdntb.gov.ua The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that slows down the corrosion process. researchgate.netresearchgate.net The presence of heteroatoms like nitrogen and oxygen, as well as aromatic rings in the structure of isoquinoline derivatives, enhances their adsorption and inhibitory effectiveness. acs.orgresearchgate.net Studies have shown that the inhibition efficiency of isoquinoline derivatives increases with their concentration. acs.org Both experimental and theoretical studies have been conducted to understand the relationship between the molecular structure of quinoline and isoquinoline derivatives and their corrosion inhibition properties. researchgate.netnih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of eco-friendly and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research concerning 3-phenyl-4-isoquinolinol will likely focus on creating novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of catalytic systems that minimize waste, the use of renewable starting materials, and the development of one-pot syntheses to reduce the number of reaction steps and purification processes. Such advancements would be crucial for the large-scale and cost-effective production of 3-phenyl-4-isoquinolinol for further research and potential therapeutic applications.

Advanced Structural Elucidation of Biologically Active Conformers

A deeper understanding of the three-dimensional structure of 3-phenyl-4-isoquinolinol is paramount for elucidating its mechanism of action at a molecular level. Future studies will likely employ advanced analytical techniques, such as X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy, to determine the precise spatial arrangement of its biologically active conformers. Investigating how the molecule interacts with its biological targets will provide invaluable insights for the rational design of more potent and selective derivatives.

Integration of Multi-Omics Approaches for Comprehensive Biological Activity Profiling

To gain a holistic view of the biological effects of 3-phenyl-4-isoquinolinol, future research is expected to integrate multi-omics technologies. By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can create a comprehensive profile of the molecular changes induced by this compound within a biological system. This systems-level approach can help to identify novel biological targets, uncover potential off-target effects, and elucidate the complex signaling pathways modulated by 3-phenyl-4-isoquinolinol.

Exploration of New Therapeutic Targets and Polypharmacology

The structural motif of isoquinoline (B145761) is present in a wide array of natural and synthetic compounds with diverse biological activities. Future investigations into 3-phenyl-4-isoquinolinol will likely expand the scope of its therapeutic potential by screening it against a broader range of biological targets. Furthermore, the concept of polypharmacology, where a single compound is designed to interact with multiple targets, is gaining traction in drug discovery. Research in this area could uncover the ability of 3-phenyl-4-isoquinolinol to modulate multiple pathways involved in complex diseases, potentially leading to the development of more effective therapies.

Computational Design and Optimization of Novel Derivatives with Predicted Activity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. Future research on 3-phenyl-4-isoquinolinol will undoubtedly leverage these in silico methods for the design and optimization of novel derivatives with enhanced biological activity and improved pharmacokinetic properties. Techniques such as quantitative structure-activity relationship (QSAR) studies and virtual screening can accelerate the identification of promising new drug candidates, reducing the time and cost associated with traditional drug development pipelines.

Investigation of Stereochemical Influence on Biological Activity and Synthesis

The presence of stereocenters in derivatives of 3-phenyl-4-isoquinolinol introduces the possibility of stereoisomers, which can exhibit significantly different biological activities. A crucial area for future research will be the investigation of the influence of stereochemistry on the pharmacological properties of these compounds. This will necessitate the development of stereoselective synthetic methods to produce enantiomerically pure compounds, allowing for a detailed evaluation of the biological activity of each stereoisomer. Such studies are essential for the development of safer and more effective chiral drugs.

Q & A

Q. What are the recommended synthetic routes for 3-phenyl-4-isoquinolinol derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves modifying established quinoline/isoquinoline synthesis protocols. For example, cyclization of substituted phenylacetonitriles with ammonia under acidic conditions can yield the isoquinolinol core. Evidence from analogous 4-aminoquinoline syntheses (e.g., via condensation of chloroquinoline precursors with aryl ketones) suggests optimizing temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to improve yields . Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust reaction times.

Q. What spectroscopic techniques are most effective for characterizing the structure of 3-phenyl-4-isoquinolinol, and what key spectral markers should researchers observe?

- Methodological Answer :

- IR Spectroscopy : Look for O-H stretching (~3200–3600 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) to confirm the hydroxyl and aromatic/heterocyclic moieties .

- NMR : In NMR, the hydroxyl proton may appear as a broad singlet (~δ 10–12 ppm). Aromatic protons in the isoquinolinol and phenyl groups typically resonate between δ 7.0–8.5 ppm, with splitting patterns indicating substitution positions .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the fused-ring system .

Q. What safety precautions are critical when handling 3-phenyl-4-isoquinolinol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates, as phenolic compounds can irritate mucous membranes .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid incompatible materials (strong oxidizers, bases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) when characterizing novel 3-phenyl-4-isoquinolinol analogs?

- Methodological Answer : Discrepancies between IR and NMR data often arise from tautomerism or solvent effects. For example, IR may indicate a hydroxyl group, but NMR might not show a corresponding proton due to exchange broadening. To resolve this:

- Perform variable-temperature NMR to observe hydroxyl proton signals.

- Use deuterated DMSO or CDCl₃ to stabilize hydrogen-bonded forms.

- Cross-validate with computational IR/NMR predictions (e.g., DFT calculations) .

Q. What computational chemistry approaches are suitable for predicting the reactivity or biological activity of 3-phenyl-4-isoquinolinol derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Use crystal structures of target enzymes (e.g., kinases or oxidoreductases) to model binding interactions, leveraging the compound’s aromatic and hydrogen-bonding motifs .

- ADMET Prediction : Tools like SwissADME can estimate solubility, bioavailability, and toxicity based on the compound’s SMILES string .

Q. How can GC-MS or LC-MS be utilized to assess the purity and identify potential byproducts in synthesized 3-phenyl-4-isoquinolinol samples?

- Methodological Answer :

- GC-MS : Suitable for volatile byproducts (e.g., unreacted benzaldehyde derivatives). Use a non-polar column (e.g., DB-5) and a temperature gradient (50–300°C) to separate components. Monitor for peaks with m/z corresponding to possible intermediates .

- LC-MS (ESI+) : Ideal for non-volatile impurities. A C18 column with a water/acetonitrile gradient (0.1% formic acid) enhances separation. High-resolution MS can differentiate isobaric impurities (e.g., isomers or hydroxylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.